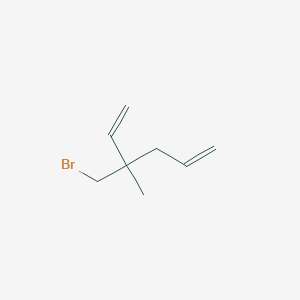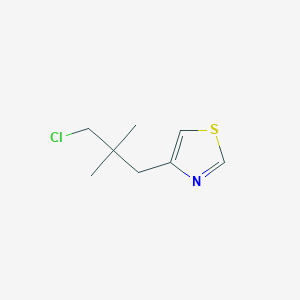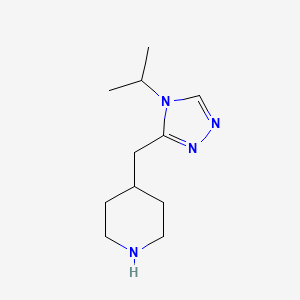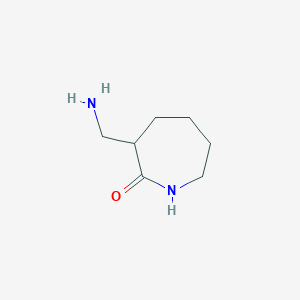
1-(1-Ethylpyrrolidin-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethylpyrrolidin-2-yl)propan-2-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a propan-2-amine moiety. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 1-ethylpyrrolidine with propan-2-amine under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
1-(1-Ethylpyrrolidin-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
- N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
Comparison: 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
1-(1-ethylpyrrolidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H20N2/c1-3-11-6-4-5-9(11)7-8(2)10/h8-9H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
YSMUEUXVPJLRCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)



![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)


![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)



